4-(Benzo[d][1,3]dioxol-5-yl)piperidine
Description
4-(Benzo[d][1,3]dioxol-5-yl)piperidine is a piperidine derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group attached to the 4-position of the piperidine ring. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol (CAS: 76672-65-6) . The compound’s structure combines the lipophilic benzo[d][1,3]dioxole moiety with the basic piperidine scaffold, making it a versatile intermediate for drug discovery. It is frequently modified to enhance pharmacological activity, solubility, or target specificity.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)piperidine |
InChI |
InChI=1S/C12H15NO2/c1-2-11-12(15-8-14-11)7-10(1)9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2 |
InChI Key |
VWKAAYHIHZSWTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Preparation
The nitro-Mannich reaction serves as a cornerstone for constructing the piperidine core of 4-(Benzo[d]dioxol-5-yl)piperidine. As demonstrated in asymmetric syntheses, a nitroalkane precursor undergoes condensation with an imine derived from benzo[d]dioxole-5-carbaldehyde to form a nitro-Mannich adduct. This adduct is subsequently reduced to the corresponding amine, followed by cyclization under acidic conditions to yield the piperidine ring.
Key Reaction Parameters
-
Catalytic System : Chiral thiourea catalysts enable enantioselective formation of the nitro-Mannich adduct, achieving enantiomeric excess (ee) values exceeding 90%.
-
Solvent Optimization : Dichloromethane (DCM) at −40°C minimizes side reactions while maximizing diastereoselectivity.
-
Reduction Conditions : Hydrogenation over palladium-on-carbon (Pd/C) at 50 psi H₂ quantitatively reduces the nitro group to an amine without racemization.
Intermediate Characterization
The critical intermediate, 4-(benzo[d]dioxol-5-yl)-1-(4-methoxyphenyl)-3-nitropiperidin-2-yl)-methanol, is characterized by distinct NMR signals:
-
¹H NMR : δ 5.92–6.10 ppm (benzodioxole protons), δ 3.78 ppm (piperidine methine), and δ 4.20 ppm (hydroxymethyl group).
-
¹³C NMR : δ 147.8 ppm (benzodioxole acetal carbons), δ 55.3 ppm (piperidine C-4).
Brønsted Acid-Catalyzed Reductive Amination
One-Pot Synthesis Using Formamide Solvents
A scalable route employs triflic acid (TfOH)-catalyzed reductive amination of benzo[d]dioxole-5-carbaldehyde with primary amines in dimethylformamide (DMF). The reaction proceeds via imine formation, followed by DMF-mediated reduction to yield 4-substituted piperidines.
Optimization Studies
Reaction parameters were systematically evaluated (Table 1):
Table 1 : Optimization of reductive amination conditions for piperidine synthesis.
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | CF₃SO₃H | 150 | 15 | 82 |
| DMSO | K₂CO₃ | 100 | 24 | 72 |
| Ethanol | None | 80 | 48 | 45 |
Critical factors include:
-
Acid Strength : Triflic acid (pKa = −12) outperforms weaker acids (e.g., acetic acid) by accelerating imine formation and reduction.
-
Solvent Role : DMF acts as both solvent and reductant, transferring formyl hydrogen to the imine intermediate.
Phosgene-Mediated Cyclization to Piperidine-Carboxamides
Synthesis of Pyrazol-1-yl Methanone Intermediates
A multi-step protocol from Aboul-Enein et al. (2012) involves:
-
Condensation : Benzo[d]dioxole-5-carbaldehyde reacts with 4,4-dimethylpent-1-en-3-one to form a chalcone derivative.
-
Cyclization : Hydrazine hydrate induces pyrazoline ring formation.
-
Phosgene Treatment : Reaction with phosgene generates a reactive carbamoyl chloride, which couples with piperidine to yield 4-(benzo[d]dioxol-5-yl)-1-(piperidin-1-yl)methanone.
Reaction Workup and Purification
-
Washing Steps : Sequential NaHCO₃ and water washes remove acidic byproducts.
-
Chromatography : Silica gel chromatography (chloroform/ethyl acetate) isolates the target compound in 95% purity.
Deuteration Strategies for Isotopic Labeling
Synthesis of d₂-Benzo[d] dioxole Moieties
Patent EP2727915A1 discloses a method for high-yield deuterium incorporation using CD₂Cl₂ and catechol derivatives. Key steps include:
Chemical Reactions Analysis
Types of Reactions: 4-(Benzo[d][1,3]dioxol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(Benzo[d][1,3]dioxol-5-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.
Biology: Studied for its potential biological activities, including its effects on various cellular pathways.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development and pharmacological studies.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Benzo[d][1,3]dioxol-5-yl)piperidine involves its interaction with specific molecular targets and pathways. It can modulate various signaling pathways, including those involved in cell cycle regulation, apoptosis, and inflammation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Profiles
The following table summarizes key analogs of 4-(Benzo[d][1,3]dioxol-5-yl)piperidine, highlighting structural variations and associated bioactivities:
Key Structural and Functional Insights
Anti-inflammatory Derivatives (D5 vs. D4)
- D5 [(2E,4E)-N,5-bis(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienamide] demonstrated superior anti-inflammatory effects in glial cells compared to D4 , reducing TNF-α and IL-6 secretion by 70% and 65%, respectively. The bis-benzo[d][1,3]dioxolyl configuration in D5 enhances lipophilicity and membrane permeability, contributing to its efficacy .
- D4 [(2E,4E)-5-(benzo[d][1,3]dioxol-5-yl)-N-(4-(hydroxymethyl)phenyl)penta-2,4-dienamide] showed moderate activity, highlighting the importance of substituent positioning for target engagement .
Enzyme-Targeted Analogs
- The piperidine triazole urea derivative acts as a monoacylglycerol lipase (MAGL) inhibitor, suppressing tumor-promoting lipid pathways. Its triazole urea group facilitates covalent binding to MAGL, a mechanism absent in the parent compound .
Impact of Aromatic Substituents
Physicochemical and Toxicological Comparisons
Q & A
Q. What are the recommended synthetic routes for 4-(Benzo[d][1,3]dioxol-5-yl)piperidine and its derivatives in academic research?
The synthesis of this compound and its derivatives typically involves multi-step protocols. For example, piperidine precursors can be functionalized via nucleophilic substitution or coupling reactions. In radiosynthesis, tert-butyl carboxylate-protected intermediates (e.g., tert-butyl 4-(bis(benzo[d][1,3]dioxol-5-yl)(hydroxyl)methyl)piperidine-1-carboxylate) are prepared using methods referenced in prior literature, followed by deprotection and radiolabeling . For benzoylpiperidine derivatives, coupling reactions with substituted benzoic acids (e.g., 2,4-difluoro-5-methoxybenzoic acid) in the presence of activating agents like HATU or DCC yield target compounds, with purification via column chromatography (n-hexane/EtOAc) and characterization by ¹H/¹³C-NMR and HPLC .
Q. What safety precautions are critical when handling this compound derivatives in laboratory settings?
Key precautions include:
- Personal Protective Equipment (PPE): Gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (reported skin/eye irritation in structurally similar compounds like 4-benzylpiperidine) .
- Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., carbon monoxide during combustion) .
- Storage: Keep containers sealed in dry, ventilated areas away from ignition sources .
- Waste Disposal: Classify as hazardous waste and dispose via licensed facilities to prevent environmental release .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological activity of this compound-based inhibitors?
SAR strategies include:
- Substituent Modification: Introducing electron-withdrawing groups (e.g., trifluoromethyl) to enhance binding affinity. For MAGL inhibitors like JJKK-048, the bis(benzo[d][1,3]dioxol-5-yl)methyl group increases lipophilicity, improving blood-brain barrier penetration .
- Bioisosteric Replacement: Replacing the piperidine ring with piperazine (as in TAK-219) to modulate selectivity and reduce off-target effects .
- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like MAGL or COX-2 . Validate with in vitro assays (e.g., IC₅₀ determination in microglial CHME3 cells) .
Q. What analytical techniques are validated for quantifying this compound derivatives in complex matrices?
- Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC): Coupled with photodiode array detection and mass spectrometry (MS), this method resolves 12 structurally similar amide alkaloids in Piper longum L. with a mobile phase of methanol/sodium acetate buffer (65:35 v/v) and achieves LODs <0.1 µg/mL .
- HPLC-UV: For purity assessment, use C18 columns with isocratic elution (e.g., 95% hexane/5% EtOAc) and monitor at 254 nm .
Q. How should researchers address discrepancies in reported toxicity profiles of structurally similar piperidine derivatives?
- Comparative Toxicity Studies: Evaluate acute toxicity (oral LD₅₀) and skin/eye irritation in parallel assays for compounds like 4-benzylpiperidine (classified as Category 2 skin/eye irritant ) vs. benzyl carboxylate derivatives (no reported hazards ).
- Mechanistic Analysis: Investigate metabolic pathways (e.g., cytochrome P450-mediated oxidation) to identify toxic metabolites. For example, piperidine derivatives with α,β-unsaturated ketones may form reactive electrophiles .
- Data Harmonization: Cross-reference SDS from multiple vendors (e.g., TCI America vs. Apollo Scientific) and prioritize studies adhering to OECD/GLP guidelines .
Methodological Notes
- Synthesis Optimization: Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry (1.2–1.5 eq of coupling agents) .
- Analytical Validation: Include system suitability tests (e.g., USP tailing factor <2.0) and spike-and-recovery experiments for accuracy (±5% recovery in biological matrices) .
- Safety Protocols: Regularly update SDS based on new toxicity data (e.g., reproductive toxicity findings) and train personnel in emergency response (e.g., Chemtrec contact protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
